molecular formula C19H19NO4 B5557241 ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate

ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate

Cat. No. B5557241
M. Wt: 325.4 g/mol
InChI Key: YSSBFLIYVVHZPS-AWNIVKPZSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions. For instance, a study synthesized ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, characterized by spectroscopic methods (İ. Koca et al., 2014). Another example is the one-pot synthesis of 2-ethylhexyl-3-(4-hydroxy-3-methoxyphenyl)acrylate from 4-hydroxy-3-methoxybenzaldehyde and diethyl malonate by Knoevenagel condensation (Zeng Qing-you, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been elucidated through various experimental and theoretical methods, including IR, NMR, and X-ray diffraction. These studies provide insights into the geometric parameters, vibrational frequencies, and molecular orbitals, contributing to a deeper understanding of the compound's molecular architecture (Ersin Inkaya et al., 2012).

Chemical Reactions and Properties

Ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and its derivatives participate in various chemical reactions that highlight their reactivity and potential for further functionalization. For example, the synthesis of derivatives through reactions involving amino acids, arylidinemalononitrile derivatives, and cyanoacrylate derivatives illustrates the compound's versatility in organic synthesis (H. M. Mohamed, 2014).

Physical Properties Analysis

The physical properties of ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications and handling. Studies on related compounds provide insights into these aspects, with crystallographic analysis revealing details about molecular packing and intermolecular interactions (J. Hou, 2008).

Scientific Research Applications

Nonhydrogen Bonding Interactions in Crystal Packing

Ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and similar compounds demonstrate unique crystal packing behaviors characterized by N⋯π and O⋯π interactions. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, contribute to forming distinct structural motifs like zigzag double-ribbons and 1-D double-columns in crystals. This insight is crucial for understanding the self-assembly and molecular packing in crystalline materials (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Polymeric Protecting Groups

In polymer chemistry, compounds structurally related to ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate have been utilized as monomers for the synthesis of novel polymeric amino protecting groups. These groups offer interesting properties for the protection of amino functionalities in peptide synthesis, showcasing the versatility of these compounds in polymer-based applications (M. Gormanns & H. Ritter, 1994).

Photopolymerization Initiators

Research has also explored the potential of ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate derivatives as photoinitiators for polymerization processes. These compounds can undergo UV irradiation-induced decomposition to generate radicals, facilitating polymerization in the presence of suitable monomers. This application is particularly relevant in the development of new materials and coatings with specific properties (Yohann Guillaneuf et al., 2010).

Photocrosslinking Polymers

The compound and its analogs have been employed in the synthesis and characterization of photocrosslinkable polymers. These polymers exhibit promising properties for applications as photoresists due to their ability to undergo crosslinking upon exposure to light. The study of their photocrosslinking behavior, thermal properties, and molecular structure contributes to the development of advanced materials for electronic and photonic applications (A. Reddy, K. Subramanian, & A. V. S. Sainath, 1998).

Antibacterial Activity

Novel derivatives synthesized from ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate have been evaluated for their antibacterial activity. These studies are instrumental in discovering new compounds with potential therapeutic applications, highlighting the compound's role in medicinal chemistry research (R. M. Shakir, S. A. Saoud, & Dhuha Faruk. Hussain, 2020).

Mechanism of Action

A computational approach was applied to explore the potency of this compound against breast cancer through molecular docking and MD simulation . The results showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) .

properties

IUPAC Name

ethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-24-19(22)15-7-9-16(10-8-15)20-18(21)13-6-14-4-11-17(23-2)12-5-14/h4-13H,3H2,1-2H3,(H,20,21)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSBFLIYVVHZPS-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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